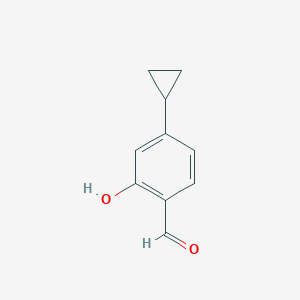

4-Cyclopropyl-2-hydroxybenzaldehyde

説明

4-Cyclopropyl-2-hydroxybenzaldehyde is an organic compound with the molecular formula C10H10O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a hydroxyl group at the second position and a cyclopropyl group at the fourth position

特性

IUPAC Name |

4-cyclopropyl-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-6-9-4-3-8(5-10(9)12)7-1-2-7/h3-7,12H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUNXQPHUJHRTFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-2-hydroxybenzaldehyde can be achieved through several methods. One common approach involves the cyclopropanation of 2-hydroxybenzaldehyde using cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions.

Another method involves the use of Grignard reagents. For instance, 4-bromo-2-hydroxybenzaldehyde can be reacted with cyclopropylmagnesium bromide to yield the desired product. This reaction is usually carried out in an anhydrous ether solvent at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of 4-Cyclopropyl-2-hydroxybenzaldehyde may involve large-scale batch reactions using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and minimizing impurities.

化学反応の分析

Types of Reactions

4-Cyclopropyl-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution with various nucleophiles.

Major Products Formed

Oxidation: 4-Cyclopropyl-2-hydroxybenzoic acid.

Reduction: 4-Cyclopropyl-2-hydroxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

4-Cyclopropyl-2-hydroxybenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds with potential biological activity.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer drugs.

Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials with specific properties.

作用機序

The mechanism of action of 4-Cyclopropyl-2-hydroxybenzaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially inhibiting their activity. The cyclopropyl group may enhance the compound’s binding affinity and selectivity for specific targets, contributing to its biological effects.

類似化合物との比較

Similar Compounds

4-Hydroxybenzaldehyde: Similar structure but lacks the cyclopropyl group. It is widely used in the synthesis of pharmaceuticals and as a flavoring agent.

2-Hydroxybenzaldehyde (Salicylaldehyde): Similar structure but with the hydroxyl group at the ortho position. It is used in the synthesis of chelating agents and as an intermediate in organic synthesis.

3-Hydroxybenzaldehyde: Similar structure but with the hydroxyl group at the meta position. It is used in the synthesis of dyes and pharmaceuticals.

Uniqueness

4-Cyclopropyl-2-hydroxybenzaldehyde is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development in various fields.

生物活性

4-Cyclopropyl-2-hydroxybenzaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

4-Cyclopropyl-2-hydroxybenzaldehyde features a hydroxyl group and an aldehyde functional group attached to a cyclopropyl-substituted aromatic ring. The structural rigidity imparted by the cyclopropyl moiety can influence its interaction with biological targets, enhancing its binding affinity to specific enzymes or receptors.

Antiviral Properties

4-Cyclopropyl-2-hydroxybenzaldehyde has been investigated for its antiviral potential, particularly as an HIV protease inhibitor. Compounds within this structural class have been shown to inhibit retroviral infections effectively, indicating that 4-cyclopropyl-2-hydroxybenzaldehyde may possess similar properties .

The mechanism by which 4-cyclopropyl-2-hydroxybenzaldehyde exerts its biological effects is thought to involve:

- Hydrogen Bonding : The hydroxyl and carbonyl groups can participate in hydrogen bonding with target proteins, enhancing binding affinity.

- Conformational Rigidity : The cyclopropyl group contributes to the conformational rigidity of the molecule, potentially improving specificity towards biological targets.

In Vitro Studies

In vitro studies have demonstrated that compounds structurally related to 4-cyclopropyl-2-hydroxybenzaldehyde exhibit significant inhibition of various enzymes involved in disease processes. For example, derivatives have shown potent inhibition against HIV protease and other viral enzymes, with IC50 values in the low micromolar range .

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that modifications in the molecular structure can significantly affect the absorption, distribution, metabolism, and excretion (ADME) profiles of compounds like 4-cyclopropyl-2-hydroxybenzaldehyde. Notably, certain derivatives have demonstrated low solubility but high permeability across cellular membranes, which is critical for effective therapeutic action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。